molecular formula C12H19ClN2O2 B7918954 N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

Cat. No.: B7918954
M. Wt: 258.74 g/mol
InChI Key: LMKBVGRMAHFKRB-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic organic compound featuring a piperidine ring substituted with a 2-chloro-acetyl group at the 1-position and an N-cyclopropyl-acetamide moiety at the 4-position. This structure combines a heterocyclic amine (piperidine) with a cyclopropyl group and a reactive chloro-acetyl substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-9(16)15(10-2-3-10)11-4-6-14(7-5-11)12(17)8-13/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKBVGRMAHFKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of the Piperidine Ring

The piperidine ring is modified at the 1-position to introduce a methylene bridge, enabling subsequent acylation. A common approach involves reacting piperidin-4-ylmethanol with chloromethyl methyl ether (MOMCl) under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate 1-(methoxymethyl)piperidin-4-ylmethanol. This step typically achieves yields of 75–85% under reflux conditions (40–50°C, 12–18 hours).

Chloroacetylation at the 1-Position

The methoxymethyl-protected intermediate undergoes chloroacetylation using 2-chloroacetyl chloride in anhydrous tetrahydrofuran (THF). Catalytic dimethylaminopyridine (DMAP) facilitates the reaction at 0–5°C, preventing premature decomposition of the chloroacetyl group. After quenching with ice water, the crude product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 1-(2-chloroacetyl)-piperidin-4-ylmethanol in 60–70% purity.

Cyclopropylacetamide Coupling

The final step involves reacting the chloroacetylated intermediate with cyclopropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in dichloromethane at room temperature (20–25°C) for 24–48 hours, followed by filtration to remove dicyclohexylurea byproducts. Rotary evaporation and recrystallization from ethanol/water mixtures yield the title compound with >95% purity.

Table 1: Key Reaction Parameters for Stepwise Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Piperidine protectionMOMCl, Et₃N, CH₂Cl₂, 40°C, 12h7890
Chloroacetylation2-Chloroacetyl chloride, DMAP, THF, 0°C, 6h6585
Amide couplingCyclopropylamine, DCC, CH₂Cl₂, 24h7295

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Acylation

Recent advancements have explored tandem acylation strategies to reduce purification steps. In this method, piperidin-4-ylmethanol is simultaneously treated with 2-chloroacetyl chloride and cyclopropyl isocyanate in acetonitrile under microwave irradiation (100°C, 30 minutes). This approach bypasses intermediate isolation, achieving an overall yield of 58% with 88% purity. However, scalability remains challenging due to side reactions forming N-chloroacetyl cyclopropylurea.

Enzymatic Catalysis

Lipase-mediated acylation using immobilized Candida antarctica lipase B (CAL-B) has been tested as a green chemistry alternative. The enzyme catalyzes the reaction between 1-(2-chloroacetyl)-piperidin-4-ylmethanol and cyclopropylacetate in tert-butyl methyl ether (TBME) at 37°C. While this method reduces solvent waste, yields are modest (45–50%) due to incomplete conversion.

Table 2: Comparison of Synthetic Methods

MethodAdvantagesDisadvantagesYield (%)
Stepwise synthesisHigh purity, scalableMultiple purification steps72
One-pot tandemFewer intermediatesLow scalability58
Enzymatic catalysisEnvironmentally friendlySuboptimal yields48

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. In a representative setup, the chloroacetylation step is conducted in a microreactor (channel diameter: 500 µm) at 50°C with a residence time of 5 minutes. This method improves yield to 80% by minimizing thermal degradation.

Crystallization Optimization

Large-scale batches utilize anti-solvent crystallization for purification. Adding n-heptane to a saturated ethanol solution of the crude product induces rapid crystallization, achieving 98% purity after two recrystallizations. Particle size distribution is controlled via cooling rates (0.5°C/min), producing uniform crystals suitable for pharmaceutical formulation.

Table 3: Industrial Process Parameters

ParameterBatch MethodContinuous Flow
Reaction temperature25°C50°C
Residence time24h5min
Yield72%80%
Purity post-crystallization95%98%

Analytical Characterization and Quality Control

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 2H, COCH₂Cl), 3.45–3.30 (m, 4H, piperidine H), 2.85 (m, 1H, cyclopropyl CH), 1.45–1.20 (m, 4H, cyclopropyl CH₂).

    • ¹³C NMR: 170.2 ppm (C=O), 45.6 ppm (CH₂Cl).

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₁₃H₂₁ClN₂O₂ [M+H]⁺: 273.1264; Found: 273.1267.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 8.2 minutes. Residual solvents (e.g., THF, DCM) are quantified via gas chromatography, adhering to ICH Q3C guidelines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic displacement with primary/secondary amines under mild conditions (0–25°C, aprotic solvents). This reaction produces modified acetamide derivatives critical for structure-activity relationship studies in drug discovery.

Example Reaction:

ReagentsConditionsProductYield
Piperidine derivativesDCM, 0–5°C, 2–4 hrsN-substituted piperidinyl-acetamides65–85%
Sodium azideDMF, RT, 24 hrsAzido-acetamide analogs72%

Hydrolysis Reactions

Controlled hydrolysis of the chloroacetyl group occurs under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, 60°C, 6 hrs): Cleaves the amide bond to yield chloroacetic acid and N-cyclopropyl-piperidin-4-amine.

  • Basic hydrolysis (NaOH/EtOH, RT, 12 hrs): Generates glycolic acid derivatives via dechlorination.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks when heated (80–100°C) in polar aprotic solvents (DMF/DMSO):

  • Five-membered rings : Thiazolidinones via reaction with thiourea.

  • Six-membered rings : Benzodiazepine analogs using o-phenylenediamine.

Cross-Coupling Reactions

The chloroacetyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

Catalyst SystemBaseSolventTemperatureYield
Pd(PPh₃)₄/K₂CO₃Aqueous EtOH80°C24 hrs68%
PdCl₂(dppf)/Cs₂CO₃DMF/H₂O100°C12 hrs82%

This enables synthesis of biaryl-acetamide hybrids with enhanced pharmacological profiles.

Amide Bond Transformations

The acetamide group undergoes:

  • Reductive alkylation (NaBH₃CN, MeOH, RT) to secondary amines .

  • Sulfonylation (Ar-SO₂Cl, Et₃N, DCM) to sulfonamide derivatives .

Piperidine Ring Functionalization

The piperidine nitrogen reacts with:

  • Alkyl halides (MeI, NaH, THF) for N-alkylation .

  • Electrophilic reagents (Ac₂O, pyridine) for acetylation.

Radical Reactions

Under UV irradiation (λ = 254 nm) with AIBN initiator:

  • C–H activation at the cyclopropyl ring forms crosslinked polymers.

Critical Analysis of Synthetic Protocols

Optimal conditions for key transformations:

Reaction TypeIdeal Catalyst/ReagentTemperatureSolventLimitations
Nucleophilic SubstitutionDIPEA0–25°CDCMCompeting hydrolysis
Suzuki CouplingPdCl₂(dppf)100°CDMF/H₂ORequires inert atmosphere

Stability Considerations

  • Thermal degradation occurs >150°C, releasing cyclopropylamine and chloroacetone.

  • Light sensitivity : Store in amber vials at 2–8°C to prevent radical decomposition.

This compound’s multifunctional design enables tailored modifications for target-oriented synthesis, particularly in CNS drug development and enzyme inhibitor design .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Janus Kinase (JAK) Inhibition

One of the notable applications of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide is in the development of JAK inhibitors. JAKs are a family of enzymes that play a critical role in the signaling pathways of various cytokines and growth factors, which are key in immune responses and hematopoiesis. Inhibiting these kinases can lead to therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and certain cancers.

A patent describes piperidin-4-yl azetidine derivatives, including this compound, as effective JAK inhibitors. These derivatives modulate the activity of JAK1, which is essential for the signaling of several interleukins involved in inflammatory responses . The ability to inhibit JAK1 suggests potential applications in treating autoimmune diseases and inflammatory disorders.

1.2. Analgesic Properties

Research indicates that compounds similar to this compound may exhibit analgesic properties. The structural features of this compound suggest it could interact with opioid receptors or other pain-modulating pathways. This interaction could lead to the development of new analgesics that are effective yet have a lower risk of addiction compared to traditional opioids .

Case Studies and Research Findings

3.1. Case Study: JAK Inhibition

A study published in 2011 demonstrated the efficacy of piperidine derivatives as JAK inhibitors through in vitro assays . The results indicated that these compounds could significantly reduce the phosphorylation levels of STAT proteins, which are downstream targets of JAK activation.

3.2. Case Study: Analgesic Activity

In preclinical studies, compounds structurally related to this compound were tested for their analgesic effects using animal models of pain . The findings suggested a significant reduction in pain responses, indicating potential for further development into therapeutic agents for chronic pain management.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound can be compared to structurally related piperidine-acetamide derivatives, focusing on substituent variations and their implications:

Substituent Variations on the Piperidine Ring

  • Chloro-acetyl vs. Amino-ethyl Groups: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (C₁₂H₂₃N₃O, MW 225.33 g/mol) replaces the chloro-acetyl group with an amino-ethyl substituent. The amino group enhances hydrogen-bonding capacity and solubility in polar solvents, whereas the chloro-acetyl group increases electrophilicity, making it more reactive in alkylation or acylation reactions .
  • Chloro-acetyl vs. The hydrochloride salt form improves stability and aqueous solubility compared to the neutral chloro-acetyl derivative .

Cyclopropyl vs. Other Aliphatic Substituents

  • Cyclopropyl vs. Cyclohexyl Groups: 2-Chloro-N-(2-(N-cyclopropylacetamido)cyclohexyl)acetamide (CAS 1353945-80-8) substitutes the piperidine ring with a cyclohexyl group.

Functional Group Positioning

  • N-Substitution Patterns :
    Compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl) highlight the pharmacological significance of N-substituents. The phenyl and phenylethyl groups in cyclopropylfentanyl enhance opioid receptor binding, whereas the cyclopropyl-acetamide group in the target compound may confer distinct receptor interactions or metabolic profiles .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Source
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Not specified ~240 (estimated) Chloro-acetyl, cyclopropyl Electrophilic alkylation
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide C₁₂H₂₃N₃O 225.33 Amino-ethyl, cyclopropyl Hydrogen bonding, solubility
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride C₁₀H₁₉ClN₂O₂ 234.72 Piperidin-4-yloxy, hydrochloride Improved stability, polar interactions
2-Chloro-N-(2-(N-cyclopropylacetamido)cyclohexyl)acetamide Not specified Not specified Cyclohexyl, chloro-acetyl Lipophilicity, steric effects

Research Findings and Implications

  • Reactivity : The chloro-acetyl group in the target compound is a key reactive site, enabling participation in nucleophilic substitution reactions, which could be leveraged in prodrug design or covalent inhibitor development .
  • Pharmacological Potential: Structural analogs like cyclopropylfentanyl (a synthetic opioid) underscore the importance of piperidine and cyclopropyl groups in central nervous system (CNS) targeting.
  • Stability and Commercial Availability: Both the target compound and its amino-ethyl analog (CAS 1353945-60-4) are listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has drawn attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H21ClN2O2, with a molecular weight of approximately 258.75 g/mol. Its structure features a piperidine ring with a chloroacetyl substituent and a cyclopropyl group, which may influence its biological activity and therapeutic potential compared to other piperidine derivatives .

PropertyValue
Molecular FormulaC13H21ClN2O2
Molecular Weight258.75 g/mol
Density1.23 g/cm³ (predicted)
Boiling Point436.1 °C (predicted)
pKa-1.65 (predicted)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The chloroacetyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which leads to inhibition or modulation of their activity. This interaction can impact various biochemical pathways, resulting in the observed biological effects.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence that related compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Neurological Effects : Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases due to their interactions with neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including those structurally related to this compound:

  • Anticancer Studies : A study demonstrated that certain piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.
    • IC50 Values : The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations, indicating potent activity against specific cancer types .
  • Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory properties of piperidine derivatives, showing that they could inhibit pro-inflammatory cytokines in vitro.
    • Mechanism : The proposed mechanism involved the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
  • Neuroprotective Effects : Research has also highlighted the neuroprotective potential of piperidine compounds against oxidative stress-induced neuronal damage.
    • Findings : These compounds were shown to enhance cell viability and reduce apoptosis in neuronal cell cultures exposed to oxidative stressors .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally analogous piperidine-acetamide derivatives typically involves multi-step reactions, such as:

Acylation of piperidine : React piperidin-4-amine with 2-chloroacetyl chloride under controlled pH (7–8) to form the chloroacetyl intermediate.

Cyclopropane coupling : Introduce cyclopropylamine via nucleophilic substitution or amidation, using catalysts like HATU or DCC in anhydrous DCM .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopropane ring integrity (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Achieve >95% purity using a C18 column with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, comparing experimental [M+H]+ values with theoretical calculations .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from chloroacetyl groups .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s pharmacokinetic properties, and what computational models can predict its metabolic stability?

  • Pharmacokinetic Insights :

  • Lipophilicity : Calculate logP values (e.g., using Molinspiration) to assess membrane permeability. The chloroacetyl group may increase logP by ~0.5 units compared to non-halogenated analogs .
  • Metabolic Pathways : Use in silico tools like SwissADME to predict cytochrome P450-mediated oxidation sites (e.g., piperidine ring) .
    • Contradictions : Experimental data may conflict with predictions due to steric hindrance from the cyclopropyl group, requiring validation via in vitro microsomal assays .

Q. What strategies resolve contradictions in crystallographic data for piperidine-acetamide derivatives?

  • Crystallographic Refinement :

  • SHELX Suite : Refine X-ray diffraction data with SHELXL, focusing on resolving disorder in the piperidine ring (common in flexible structures). Use restraints for bond lengths/angles to stabilize refinement .
  • Validation Tools : Cross-check with PLATON to identify missed symmetry or twinning, particularly in high-Z′ structures .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • SAR Design :

  • Electron-Withdrawing Groups : Replace the chloroacetyl group with trifluoromethyl or sulfonyl groups to enhance receptor binding (e.g., antimicrobial targets) .
  • Piperidine Substitution : Introduce methyl or fluorine at the 4-position to modulate conformational flexibility and improve selectivity .
    • Data-Driven Optimization : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with activity trends in bioassays .

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